2,3-Dimethyl-2-pentene
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dimethyl-2-pentene and its derivatives involves various chemical reactions, highlighting the versatility of this compound. One method involves the radiation-induced dimerization of 2- and 3-methyl-2-pentenes, forming dimers with specific unsaturations and efficiencies, indicative of ion-molecule and radical mechanisms in their formation (Brash & Golub, 1969).
Molecular Structure Analysis
The molecular structure of derivatives of 2,3-Dimethyl-2-pentene has been elucidated through various studies, including X-ray crystallography. For instance, the molecular structure of hydrogen-bonded dimers derived from 3,4-diaminopyridine and pentene-2,4-dione showcases the intricate arrangements possible with modifications of the 2,3-Dimethyl-2-pentene scaffold (Opozda et al., 2006).
Chemical Reactions and Properties
2,3-Dimethyl-2-pentene participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, its involvement in cycloaddition reactions with allyl cations under acid-catalyzed conditions leads to the formation of complex bicyclic structures (Hoffmann & Vathke-Ernst, 1981). Furthermore, the electrochemical behavior of 4,4-dimethyl-1-phenyl-1-penten-3-one, a related derivative, highlights the interesting electrochemical properties that can be explored within this chemical family (Almirón et al., 1988).
Scientific Research Applications
Isomerization and Hydrogenation Reactions : A study showed that a homogeneous palladium catalyst based on dimethyl sulfoxide accelerates the transformation of pentenes, such as 2,3-Dimethyl-2-pentene, under certain conditions (Freidlin, Nazarova, & Kopytsev, 1972).
Thermal Decomposition of Esters : Research into the kinetics of the thermal decomposition of 2,3-dimethyl-3-pentyl acetate showed the production of various olefins including 2,3-Dimethyl-2-pentene. This study highlighted the importance of steric factors in these reactions (Cuenca & Chuchani, 1977).
Gas-phase Reactions with Ozone : A study investigated the products of gas-phase reactions of O3 with alkenes, including 2,3-Dimethyl-2-pentene, identifying various products formed under specific conditions (Atkinson, Tuazon, & Aschmann, 1995).
Methanol Addition to Propylene Dimers : Another research focused on the addition of methanol to propylene dimers like 2,3-Dimethyl-2-pentene, forming compounds such as 2,3-dimethyl-2-methoxybutane (Zakharkin & Zhigareva, 2010).
Acylation Reactions : The acylation of 2,3-Dimethyl-2-butene with acetic anhydride in the presence of zinc chloride was studied, which is relevant to the production of 3,3,4-Trimethyl-4-penten-2-one (Zhao Zhen, 2003).
properties
IUPAC Name |
2,3-dimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHALSLYRWWUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147308 | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2-pentene | |
CAS RN |
10574-37-5 | |
Record name | 2-Pentene, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-2-pentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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